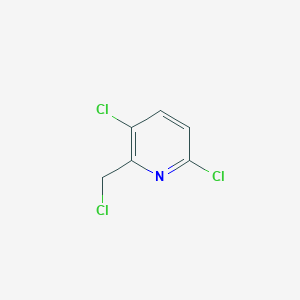

3,6-Dichloro-2-(chloromethyl)pyridine

Descripción general

Descripción

“3,6-Dichloro-2-(chloromethyl)pyridine” is a heterocyclic compound. It is a building block for the synthesis of a variety of pyridine derivatives . It coordinates with metal ions through the nitrogen atom to form complexes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-(chloromethyl)pyridine has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2,6-Bis(chloromethyl)pyridine is a solid with a melting point of 73-78 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Pyridine Derivatives

“3,6-Dichloro-2-(chloromethyl)pyridine” is a heterocyclic building block for the synthesis of a variety of pyridine derivatives . It coordinates with metal ions through N-atom to form complexes .

Generation of Macrocycles

The conformational flexibility of the bromomethyl arms makes “3,6-Dichloro-2-(chloromethyl)pyridine” an ideal choice for the generation of macrocycles .

Synthesis of Fluorescent Chemosensor for Hg2+

This compound may be used in the synthesis of a sensitive fluorescent chemosensor for Hg2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis (aminomethyl)pyridine .

Preparation of Carbene Pincer Ligands

“3,6-Dichloro-2-(chloromethyl)pyridine” may be used in the preparation of carbene pincer ligands, required for the preparation of palladium pincer carbene complex .

Synthesis of PNN Ligand

It may be used in the synthesis of 2-(di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine, a PNN ligand .

Development of Fluorinated Organic Chemicals

As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Mecanismo De Acción

Target of Action

Similar compounds, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of the unique physicochemical properties of the chlorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Similar compounds, such as 3,5,6-trichloro-2-pyridinol (tcp), are known to undergo microbially-mediated mineralization, which is a primary degradative pathway and an important biological process of detoxification .

Pharmacokinetics

The compound’s impact on bioavailability would likely be influenced by its physicochemical properties, including its solubility, stability, and molecular weight .

Result of Action

Similar compounds have been associated with various effects, including toxicity to aquatic life and potential harm to the respiratory system, skin, and eyes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dichloro-2-(chloromethyl)pyridine . For instance, the compound’s effectiveness may be affected by factors such as temperature, pH, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,6-dichloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFJYFSYZFACOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606149 | |

| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-(chloromethyl)pyridine | |

CAS RN |

58803-95-5 | |

| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloro-2-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)